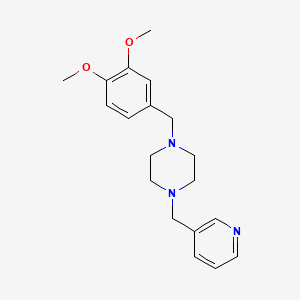![molecular formula C14H8Cl2F3NO B5776349 4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CTB is a crystalline solid that is soluble in organic solvents and is commonly synthesized through a multi-step process involving various chemical reactions.
作用机制
The mechanism of action of CTB involves its ability to bind to gangliosides, which are glycosphingolipids found on the cell surface. CTB binds to the GM1 ganglioside, which is abundant in neuronal membranes, and is taken up by the cell through endocytosis. Once inside the cell, CTB is transported to the Golgi apparatus and then to the endoplasmic reticulum, where it is retrogradely transported to the cell body. This allows CTB to be used as a retrograde tracer to label and track neural pathways.
Biochemical and physiological effects:
CTB has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, the binding of CTB to gangliosides can affect cell signaling pathways, which may have implications for cellular function and communication.
实验室实验的优点和局限性
One of the primary advantages of CTB is its ability to label and track neural pathways, making it a valuable tool in neuroscience research. Additionally, CTB is relatively stable and can be stored for extended periods without degradation. However, CTB has limitations, including its potential for non-specific binding and the need for careful handling due to its toxicity.
未来方向
There are several potential future directions for research involving CTB. One area of interest is the development of new methods for CTB synthesis that are more efficient and cost-effective. Additionally, there is potential for the development of new applications for CTB in fields such as cancer research and immunology. Further research is also needed to better understand the mechanisms of CTB binding to gangliosides and its potential implications for cellular function and communication.
合成方法
The synthesis of CTB involves several steps, including the preparation of 4-chloro-2-(trifluoromethyl)aniline, which is then reacted with benzoyl chloride to form 4-chloro-N-(4-chloro-2-(trifluoromethyl)phenyl)benzamide. The final product is obtained through recrystallization and purification processes. The synthesis of CTB is a complex process that requires careful handling and expertise in organic chemistry.
科学研究应用
CTB has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of CTB is in neuroscience research, where it is used as a retrograde tracer to label and track neural pathways. CTB is also used in immunohistochemistry to visualize specific cells and tissues. Additionally, CTB has been used in cancer research to study the mechanisms of tumor growth and metastasis.
属性
IUPAC Name |
4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-9-3-1-8(2-4-9)13(21)20-12-6-5-10(16)7-11(12)14(17,18)19/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNOQJPYZMIZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)









![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)

![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
